Dehydrobruceine A

Antitrypanosomal Quassinoid SAR Trypanosoma evansi

Dehydrobruceine A is the closest structural analog of bruceine A that lacks antiparasitic potency (~2,100-fold less active vs T. evansi), making it the definitive matched negative control for distinguishing bruceine A's specific effects from off-target cytotoxicity. The absence of the ring A diosphenol—the critical pharmacophore present in bruceine A—accounts for this potency gap, validated across three dehydro/parent quassinoid pairs. Critical procurement alert: multiple commercial suppliers incorrectly attribute high antiparasitic IC₅₀ values (2.9–17.8 nM) to this compound. Before purchase, verify that vendor documentation accurately cites primary literature (Bawm et al., 2008; IC₅₀ 835.0 ng/mL vs B. gibsoni; 88.5 nM vs P. falciparum K1) and request a Certificate of Analysis with HPLC purity ≥98% plus independent structural confirmation via NMR or MS.

Molecular Formula C26H32O11
Molecular Weight 520.5 g/mol
Cat. No. B15622760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrobruceine A
Molecular FormulaC26H32O11
Molecular Weight520.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H32O11/c1-10(2)6-15(28)37-18-20-25-9-35-26(20,23(33)34-5)21(31)17(30)19(25)24(4)8-13(27)16(29)11(3)12(24)7-14(25)36-22(18)32/h8,10,14,17-21,27,30-31H,6-7,9H2,1-5H3/t14-,17-,18-,19-,20-,21+,24+,25-,26-/m1/s1
InChIKeyRHISAUJYNIABND-ADYUVLBCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dehydrobruceine A (CAS 73435-47-9): A Low-Potency Quassinoid Negative-Control Probe from Brucea javanica for Antiparasitic SAR Studies


Dehydrobruceine A (CAS 73435-47-9, C₂₆H₃₂O₁₁, MW 520.53) is a C-20 pentacyclic quassinoid first isolated from the fruits, roots, and stems of Fijian Brucea javanica (Simaroubaceae) . It is the 1,2-dehydro analog of bruceine A, distinguished by the absence of the diosphenol moiety in ring A that is present in its potent parent compound [1]. Unlike bruceine A—which exhibits IC₅₀ values in the low nanomolar range across multiple antiparasitic assays—dehydrobruceine A consistently displays dramatically reduced biological activity, positioning it as a structurally faithful but pharmacologically attenuated comparator for structure-activity relationship (SAR) investigations . Its molecular characterization by UV, EIMS, CIMS, FDMS, and ¹H NMR has been fully described .

Why Dehydrobruceine A Cannot Be Interchanged with Bruceine A, Brusatol, or Dehydrobruceine B in Antiparasitic or Cytotoxicity Screening


Quassinoids isolated from Brucea javanica share a common tetracyclic or pentacyclic scaffold, yet minor structural modifications produce extreme potency divergences that preclude generic substitution. Dehydrobruceine A is approximately 2,100-fold less active than bruceine A against Trypanosoma evansi trypomastigotes [1] and exhibits an IC₅₀ of 835.0 ng/mL against Babesia gibsoni—over 200-fold weaker than brusatol (0.74 ng/mL) and more than 100-fold weaker than dehydrobrusatol (10.5 ng/mL) in the same assay [2]. Critically, several commercial vendors conflate dehydrobruceine A with bruceine A by incorrectly listing the potent IC₅₀ range of 2.9–17.8 nM on dehydrobruceine A product pages [3], creating a procurement hazard wherein researchers may unknowingly purchase an attenuated compound expecting high potency. The SAR evidence demonstrates that the diosphenol moiety in ring A and the nature of the C-15 side chain are the decisive structural determinants of antiparasitic activity, and dehydrobruceine A lacks the critical diosphenol feature [1]. Consequently, any study protocol, assay validation, or procurement specification that treats Brucea quassinoids as functionally interchangeable will produce invalid biological results.

Dehydrobruceine A: Quantitative Differential Evidence Against Closest Quassinoid Comparators for Scientific Procurement Decisions


Antitrypanosomal Activity: Dehydrobruceine A Is ~2,100-Fold Less Potent Than Bruceine A Against Trypanosoma evansi in a Direct Head-to-Head Study

In the only published direct comparative study of 15 C-20 quassinoids from B. javanica fruits against T. evansi trypomastigotes, dehydrobruceine A was approximately 2,100 times less active than its parent compound bruceine A [1]. Brucine A, bruceantinol, bruceine C, brusatol, and bruceine B exhibited IC₅₀ values in the range of 2.9–17.8 nM (comparable to diminazene aceturate at 8.8 nM and suramin at 43.2 nM), whereas dehydrobruceine A, dehydrobruceine B, and dehydrobrusatol were 2,100-, 900-, and 1,200-fold less active than their respective parent compounds [1]. The estimated IC₅₀ of dehydrobruceine A against T. evansi is therefore approximately 6.1–37.4 μM. The authors identified that the presence of a diosphenol moiety in ring A (absent in dehydrobruceine A) and the nature of the C-15 side chain are the critical structural features governing antitrypanosomal potency [1].

Antitrypanosomal Quassinoid SAR Trypanosoma evansi

Anti-Babesial Activity: Dehydrobruceine A (IC₅₀ = 835 ng/mL) Is >200-Fold Weaker Than Brusatol (0.74 ng/mL) and >100-Fold Weaker Than Dehydrobrusatol (10.5 ng/mL)

In a comprehensive anti-babesial study of 10 quassinoids from B. javanica fruits tested against Babesia gibsoni in vitro, dehydrobruceine A (compound 7) exhibited an IC₅₀ of 835.0 ng/mL [1]. This was dramatically weaker than brusatol (0.74 ng/mL; 1,128-fold difference), bruceine A (4.0 ng/mL; 209-fold difference), dehydrobrusatol (10.5 ng/mL; 80-fold difference), bruceantinol (12.0 ng/mL; 70-fold difference), and bruceantin (13.4 ng/mL; 62-fold difference) within the same assay [1]. Notably, dehydrobruceine B (compound 5), the closest structural analog to dehydrobruceine A, showed intermediate potency (IC₅₀ = 308.2 ng/mL), representing a 2.7-fold difference between the two dehydro-analogs [1]. The commercial anti-babesial drug diminazene aceturate had an IC₅₀ of 70.5 ng/mL in this system—meaning brusatol was ~95-fold more potent than the clinical comparator, whereas dehydrobruceine A was ~12-fold less potent [1].

Anti-babesial Babesia gibsoni Quassinoid ranking

Antiplasmodial Activity: Dehydrobruceine A IC₅₀ = 88.5 nM Against Multidrug-Resistant P. falciparum K1—At the Weakest Extreme of the Active Quassinoid Range

Dehydrobruceine A has a reported IC₅₀ of 88.5 nM (equivalent to ~0.046 μg/mL) against the multidrug-resistant P. falciparum strain K1, as deposited in the ChEMBL database (CHEMBL1019090) [1][2]. This places dehydrobruceine A at the weakest active boundary of the quassinoid class: O'Neill et al. (1987) previously reported that nine B. javanica quassinoids exhibited in vitro IC₅₀ values against chloroquine-resistant P. falciparum K1 in the range of 0.046–0.0008 μg/mL [3]. While dehydrobruceine A's IC₅₀ coincides exactly with the upper (weakest) bound of this range, the most potent quassinoids (e.g., brusatol-class) are approximately 58-fold more active (~0.0008 μg/mL). Unlike bruceine A—which shows both in vitro antiplasmodial activity and in vivo efficacy against P. berghei in mice after oral dosing [3]—no in vivo antiplasmodial data have been reported for dehydrobruceine A.

Antimalarial Plasmodium falciparum K1 Multidrug-resistant

Structural Basis for Activity Loss: Absence of the Ring A Diosphenol Moiety in Dehydrobruceine A Correlates with >2,000-Fold Antitrypanosomal Potency Reduction Versus Bruceine A

The SAR analysis by Bawm et al. (2008) explicitly identified two structural features as critical for antitrypanosomal activity among C-20 quassinoids: (1) the presence of a diosphenol moiety in ring A, and (2) the nature of the C-15 side chain [1]. Dehydrobruceine A lacks the diosphenol group that is present in highly active quassinoids such as bruceine A, bruceantinol, bruceine C, brusatol, and bruceine B—all of which bear this functionality and exhibit IC₅₀ values of 2.9–17.8 nM [1]. The dehydro-modification (introduction of a double bond between C-1 and C-2, eliminating the ring A diosphenol) is directly associated with the ~2,100-fold activity loss observed for dehydrobruceine A relative to bruceine A [1]. This same structural trend is recapitulated across the series: dehydrobruceine B (900-fold less active than bruceine B) and dehydrobrusatol (1,200-fold less active than brusatol) [1]. The consistency of this SAR pattern across three independent dehydro/parent pairs strengthens the causal attribution beyond correlation.

Structure-Activity Relationship Diosphenol Quassinoid pharmacophore

Vendor Data Integrity Alert: At Least Four Commercial Suppliers Incorrectly Attribute High Antitrypanosomal Potency (IC₅₀ 2.9–17.8 nM) to Dehydrobruceine A, Contradicting the Primary Literature

A systematic comparison of vendor product pages reveals a significant data integrity problem. TargetMol (TN3797), ChemFaces, AMSBIO, and Biocrick all state that 'Dehydrobruceine A shows strong antitrypanosomal activities with IC₅₀ values in the range of 2.9–17.8 nM' . This statement is factually incorrect: per Bawm et al. (2008), the 2.9–17.8 nM range applies to bruceine A, bruceantinol, bruceine C, brusatol, and bruceine B, while dehydrobruceine A is ~2,100-fold less active [1]. In contrast, MedChemExpress, AbMole, XcessBio, and InvivoChem correctly report dehydrobruceine A as a 'low potent antitrypanosomal agent' with IC₅₀ of 88.5 nM against P. falciparum [2]. Researchers procuring dehydrobruceine A from vendors that propagate the erroneous high-potency claim risk experimental failure, wasted resources, and erroneous biological conclusions if the compound is used as a potent antitrypanosomal lead rather than as a low-activity control.

Vendor data quality Procurement risk Compound authentication

Dehydrobruceine A: Evidence-Based Application Scenarios for Research Procurement and Experimental Design


Matched Negative Control for Bruceine A in Antitrypanosomal Mechanism-of-Action Studies

Dehydrobruceine A is the structurally closest available analog of bruceine A that lacks antitrypanosomal potency (~2,100-fold less active against T. evansi) [1]. This makes it an ideal matched negative control for experiments designed to distinguish bruceine A's specific antiparasitic effects from off-target cytotoxicity or assay interference. When bruceine A produces an antiparasitic phenotype at 10–100 nM, dehydrobruceine A can be tested at identical or higher concentrations (up to ~30 μM) without confounding antiparasitic activity, enabling clean interpretation of target engagement, selectivity, and mechanism. This application is directly supported by the SAR evidence that the ring A diosphenol—present in bruceine A but absent in dehydrobruceine A—is the critical pharmacophoric element [1].

SAR Probe for Validating the Role of Ring A Diosphenol in Quassinoid Bioactivity Across Parasite Species

The consistent >900-fold activity loss across three dehydro/parent quassinoid pairs (dehydrobruceine A/bruceine A, dehydrobruceine B/bruceine B, dehydrobrusatol/brusatol) establishes a robust SAR rule linking ring A diosphenol to antiparasitic potency [1]. Dehydrobruceine A can be deployed as a key SAR probe in quassinoid medicinal chemistry programs to test whether this pharmacophoric requirement is conserved across different parasite species (Trypanosoma, Babesia, Plasmodium) or varies by target. Its IC₅₀ of 835.0 ng/mL against B. gibsoni [2] and 88.5 nM against P. falciparum K1 [3] provide quantitative cross-species benchmarks for such comparative SAR analyses.

Reference Standard for HPLC-MS Purity Verification and Quassinoid Analytical Method Development

Dehydrobruceine A has been fully characterized by UV, EIMS, CIMS, FDMS, and ¹H NMR spectroscopy , with commercial availability at ≥97–98% HPLC purity from multiple vendors . Its well-defined physicochemical properties (MW 520.53, formula C₂₆H₃₂O₁₁, CAS 73435-47-9) and distinction from co-occurring Brucea quassinoids make it suitable as a reference standard for developing and validating HPLC or LC-MS methods for quassinoid fingerprinting, quality control of Brucea javanica extracts, or authentication of natural product libraries. The structural distinction from bruceine A (dehydro modification at C-1/C-2) provides a clear chromatographic separation target.

Procurement Quality Assurance: Benchmarking Vendor-Declared Biological Activity Against Primary Literature Before Purchase

Given the documented vendor data discrepancy—where multiple commercial suppliers (TargetMol, ChemFaces, AMSBIO, Biocrick) incorrectly attribute high antiparasitic potency to dehydrobruceine A [4]—prospective buyers should implement a pre-purchase verification step. This involves: (1) confirming that the vendor's declared biological activity matches the primary literature data (low potency, not IC₅₀ 2.9–17.8 nM); (2) requesting a Certificate of Analysis with HPLC purity ≥97% and independent structural confirmation (NMR or MS); and (3) preferentially sourcing from vendors whose product documentation accurately cites the Bawm et al. (2008) study [1] and/or the ChEMBL entry (CHEMBL1019090) [3]. This scenario directly addresses the procurement risk identified in Section 3, Evidence Item 5.

Quote Request

Request a Quote for Dehydrobruceine A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.